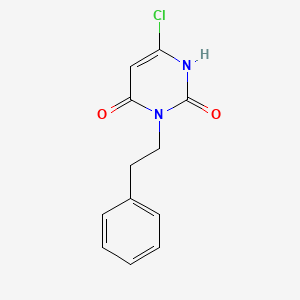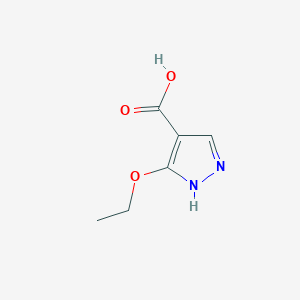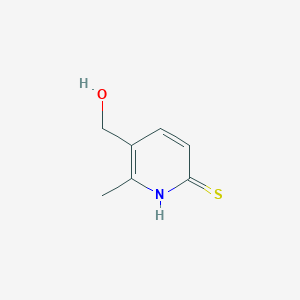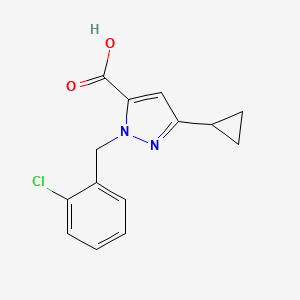
2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with an isopropylphenyl group and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the isopropylphenyl and acetonitrile groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The isopropylphenyl group can be introduced via electrophilic aromatic substitution reactions, while the acetonitrile group can be added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring and the nitrile group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions could introduce a variety of functional groups onto the aromatic ring or the nitrile group .
Wissenschaftliche Forschungsanwendungen
2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring and the isopropylphenyl group can play crucial roles in these interactions, influencing the compound’s affinity and specificity for its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Phenyl-1H-pyrazol-3-yl)acetonitrile: Lacks the isopropyl group, which may affect its reactivity and binding properties.
2-(5-(4-Methylphenyl)-1H-pyrazol-3-yl)acetonitrile: Contains a methyl group instead of an isopropyl group, potentially altering its steric and electronic characteristics.
Uniqueness
2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of the isopropylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C14H15N3 |
|---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
2-[3-(4-propan-2-ylphenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C14H15N3/c1-10(2)11-3-5-12(6-4-11)14-9-13(7-8-15)16-17-14/h3-6,9-10H,7H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
LVSZAICMNWRSDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


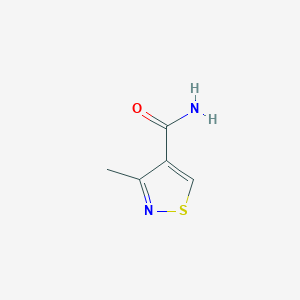
![Methyl [2,3'-bipyridine]-6-carboxylate](/img/structure/B11807241.png)
